
Entecavir-d2: A Technical Guide to Chemical
Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Entecavir-d2

Cat. No.: B12410686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Entecavir is a potent and selective antiviral agent primarily used for the treatment of chronic

hepatitis B virus (HBV) infection. It is a guanosine nucleoside analogue that effectively

suppresses HBV replication by inhibiting the viral DNA polymerase. Entecavir-d2 is a

deuterated form of Entecavir, where two hydrogen atoms on the exocyclic methylene group

have been replaced with deuterium. This isotopic labeling makes Entecavir-d2 an invaluable

tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the

quantification of Entecavir in biological matrices using mass spectrometry. This technical guide

provides an in-depth overview of the chemical properties and stability of Entecavir-d2, along

with relevant experimental protocols and mechanistic insights.

Chemical and Physical Properties
The fundamental chemical and physical properties of Entecavir-d2 are crucial for its handling,

formulation, and analytical characterization. While some properties are specific to the

deuterated analogue, many are comparable to the non-labeled Entecavir.

Table 1: Chemical and Physical Properties of Entecavir-d2 and Entecavir
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Property Entecavir-d2 Entecavir

Chemical Name

2-Amino-9-[4-hydroxy-3-

(hydroxymethyl)-2-

(methylidene-

d2)cyclopentyl]-3H-purin-6-one

2-Amino-1,9-dihydro-9-

[(1S,3R,4S)-4-hydroxy-3-

(hydroxymethyl)-2-

methylenecyclopentyl]-6H-

purin-6-one

Molecular Formula C₁₂H₁₃D₂N₅O₃[1][2][3] C₁₂H₁₅N₅O₃

Molecular Weight ~279.3 g/mol [1][3] 277.28 g/mol

Appearance Solid[1] White to off-white powder

Melting Point Data not available ~220 °C (monohydrate)

Boiling Point Data not available Data not available

Solubility
Soluble in DMSO, Methanol,

and Water[1]

Slightly soluble in water (2.4

mg/mL)

Isotopic Purity
≥99% deuterated forms (d₁-d₂)

[1]
Not Applicable

Stability Profile
The stability of a drug substance is a critical parameter that influences its shelf-life, storage

conditions, and formulation development. While specific stability studies on Entecavir-d2 are

not extensively published, the stability profile of Entecavir provides a strong indication of the

expected behavior of its deuterated analogue. Forced degradation studies on Entecavir have

been conducted under various stress conditions as per the International Council for

Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies on Entecavir:

Acidic and Alkaline Hydrolysis: Entecavir shows susceptibility to degradation under acidic

and alkaline conditions.[4][5] One study noted that cytotoxicity increased only under basic

conditions.[6]
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Oxidative Degradation: The drug undergoes extensive degradation under oxidative stress,

for instance, when exposed to hydrogen peroxide.[4][5][7]

Thermal and Photolytic Stability: Entecavir is relatively stable under thermal and photolytic

stress conditions.[4][5]

Excipient Compatibility: Studies have shown Entecavir to be compatible with common

excipients such as microcrystalline cellulose, crospovidone, titanium dioxide, magnesium

stearate, hypromellose, and polyethylene glycol.[8] However, an incompatibility with lactose

monohydrate has been reported, which is important for formulation considerations.[8][9]

It is reasonable to expect that Entecavir-d2 will exhibit a similar stability profile. The primary

use of Entecavir-d2 as an internal standard in analytical methods necessitates that its stability

in analytical solutions be carefully evaluated.

Mechanism of Action
Entecavir is a prodrug that requires intracellular phosphorylation to its active triphosphate form.

This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate

(dGTP), to inhibit the HBV polymerase.

The mechanism involves three key inhibitory actions on the viral polymerase:

Priming: Inhibition of the initiation of DNA synthesis.

Reverse Transcription: Blocking the synthesis of the negative DNA strand from the

pregenomic RNA template.

DNA Synthesis: Preventing the synthesis of the positive DNA strand.

This multi-faceted inhibition effectively halts viral replication.
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Caption: Mechanism of action of Entecavir within a hepatocyte.

Experimental Protocols
Stability-Indicating HPLC Method
This protocol is representative of methods used to analyze Entecavir and its degradation

products, and is suitable for Entecavir-d2.[6]

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a

Photodiode Array (PDA) detector.

Column: Gemini C18 column (150 x 4.6 mm, 5 µm particle size).

Column Temperature: 30°C.

Mobile Phase: A mixture of acetonitrile-water (95:5, v/v) and 0.01 M potassium phosphate

buffer (pH 4.0) in a ratio of 9:91 (v/v).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 253 nm.

Injection Volume: 20 µL.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a

known concentration (e.g., 100 µg/mL).
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Forced Degradation Study Protocol
This protocol outlines the conditions for stress testing of the drug substance.

Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 24 hours.

Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 24 hours.

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room

temperature for 24 hours.

Thermal Degradation: Expose the solid drug to a temperature of 60°C for 24 hours.

Photodegradation: Expose the drug solution to UV light (as per ICH Q1B guidelines).

Analysis: Following exposure to stress conditions, neutralize the samples if necessary, dilute

to a suitable concentration, and analyze by the stability-indicating HPLC method to

determine the extent of degradation and identify any degradation products.

Generalized Synthesis Workflow
The synthesis of Entecavir is a multi-step process, and various routes have been developed.

The synthesis of Entecavir-d2 would follow a similar pathway with the introduction of

deuterium at an appropriate step, often during the formation of the exocyclic methylene group.

Below is a high-level, generalized workflow.
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Caption: A generalized workflow for the chemical synthesis of Entecavir.
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Conclusion
Entecavir-d2 is a critical analytical standard for the development and clinical monitoring of

Entecavir. Its chemical properties are largely analogous to those of Entecavir, with the key

difference being the isotopic labeling that allows for its use in mass spectrometry-based

assays. The stability profile of Entecavir, characterized by susceptibility to oxidative and

hydrolytic degradation, provides a reliable framework for handling and formulating Entecavir-
d2. The provided experimental protocols and mechanistic diagrams serve as a valuable

resource for researchers and professionals in the field of drug development and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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